Allyl thiopropionate

Description

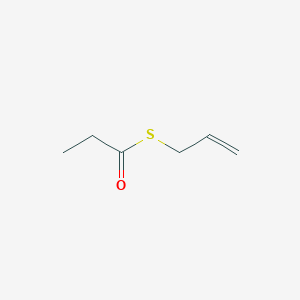

Structure

3D Structure

Properties

IUPAC Name |

S-prop-2-enyl propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRISGLFPMFKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866064 | |

| Record name | S-Prop-2-en-1-yl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

150.00 to 151.00 °C. @ 760.00 mm Hg | |

| Record name | S-2-Propenyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.898-0.902 | |

| Record name | Allyl thiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1099/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41820-22-8 | |

| Record name | S-Allyl thiopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41820-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl thiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041820228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Allyl thiopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL THIOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HUD1BW6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-2-Propenyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allyl Thiopropionate: Structural Architecture, Physicochemical Profiling, and Bio-Synthetic Applications

Executive Summary

Allyl thiopropionate (S-2-Propenyl propanethioate; CAS 41820-22-8) is a specialized organosulfur compound belonging to the thioester class.[1][2][3][4][5] Characterized by a potent alliaceous (garlic/onion-like) organoleptic profile, it serves as a critical high-impact flavoring agent in the food industry (FEMA 3329). Beyond its sensory applications, its chemical structure—featuring a reactive thioester linkage and an allylic moiety—renders it a valuable intermediate in organic synthesis and a subject of interest in metabolic pharmacology. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.

Chemical Identity & Structural Analysis[2][4][6][7]

This compound is chemically defined as the S-ester of propanoic acid and allyl mercaptan (2-propene-1-thiol). Unlike oxygen esters, the presence of the sulfur atom in the carbonyl linkage (

Nomenclature & Identifiers[2][3][5][7]

-

IUPAC Name: S-prop-2-enyl propanethioate

-

Common Synonyms: this compound, Thioacrylic propionate, 1-(prop-2-en-1-ylsulfanyl)propan-1-one[6]

-

Molecular Formula:

[2][5][7][8] -

SMILES: CCC(=O)SCC=C

Structural Visualization

The molecule consists of a propionyl group (

Physicochemical Properties[2][3][5][7][9][11][12][13]

The physical behavior of this compound is dominated by its lipophilicity and the volatility associated with low molecular weight organosulfur compounds.

| Property | Value / Range | Context |

| Molecular Weight | 130.21 g/mol | Monoisotopic mass: 130.045 |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 150.0 – 151.4 °C | @ 760 mmHg |

| Density | 0.898 – 0.965 g/mL | @ 25 °C (Source dependent) |

| Refractive Index | 1.475 – 1.485 | @ 20 °C ( |

| Flash Point | 48 °C (119 °F) | Closed Cup (Flammable) |

| Solubility (Water) | ~1.5 – 4.2 g/L | Poorly soluble (Hydrophobic) |

| Solubility (Solvent) | Soluble | Ethanol, Propylene Glycol, Oils |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Indicates lipophilic character |

| Odor Threshold | Low (ppb range) | Pungent, Garlic, Onion, Sulfurous |

Data Interpretation: The relatively low boiling point and high vapor pressure contribute to its intense odor impact. The refractive index and density values are consistent with aliphatic thioesters. The LogP indicates it will readily cross cell membranes, relevant for both bioavailability and interaction with olfactory receptors.

Synthesis & Production Methodologies

The synthesis of this compound requires the formation of a carbon-sulfur bond adjacent to a carbonyl group. The most robust laboratory and industrial method involves Nucleophilic Acyl Substitution .

Method A: Acyl Chloride Thiolysis (Primary Protocol)

This method offers high yields and precise control. It involves the reaction of propionyl chloride with allyl mercaptan in the presence of a base (to scavenge HCl).

Reaction Scheme:

Experimental Protocol

-

Reagents: Propionyl chloride (1.0 eq), Allyl mercaptan (1.05 eq), Pyridine or Triethylamine (1.1 eq), Dichloromethane (DCM) (Solvent).

-

Setup: 3-neck round bottom flask equipped with an addition funnel, nitrogen inlet, and thermometer.

-

Procedure:

-

Dissolve Allyl mercaptan and Pyridine in dry DCM under

atmosphere. -

Cool the solution to 0°C using an ice bath.

-

Add Propionyl chloride dropwise over 30 minutes, maintaining temperature < 5°C. The reaction is exothermic.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

-

Workup:

-

Quench with ice water.

-

Wash organic layer with 1M HCl (to remove excess pyridine), then saturated

, then Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Distillation under reduced pressure (vacuum distillation) is required to obtain high-purity fragrance-grade material.

[2][3][6][9][13][14]

Reactivity & Stability

Hydrolysis

Thioesters are thermodynamically less stable than oxygen esters but kinetically stable in the absence of catalysts.

-

Acidic/Basic Conditions: Rapidly hydrolyzes to Propionic acid and Allyl mercaptan.

-

Implication: Formulations containing water must be pH buffered (ideally pH 5-6) to prevent "off-note" formation (release of free mercaptan).

Oxidation

The sulfur atom is susceptible to oxidation.

-

Reagents: Peroxides, peracids.

-

Products: Can form sulfoxides or sulfones, though the thioester linkage itself may cleave under harsh oxidative conditions.

Polymerization

The terminal alkene (allyl group) presents a risk of polymerization if exposed to radical initiators or intense UV light, although the thioester group exerts some steric and electronic influence. Storage with antioxidants (e.g., BHT) is recommended for bulk quantities.

Biological Activity & Applications[7][12][13][15][16]

Flavor Chemistry

This compound is a "character impact compound."

-

Profile: High-intensity garlic, onion, and roasted meat notes.

-

Mechanism: It activates TRPA1 and potentially TRPV1 channels, which are responsible for the chemesthetic "pungency" associated with alliums.

-

Usage: Used in soups, meat sauces, and artificial garlic flavorings where stability greater than natural garlic oil (allicin) is required.

Metabolic Fate

Upon ingestion, thioesters undergo enzymatic hydrolysis.

-

Carboxylesterases: Cleave the thioester bond.

-

Propionic Acid: Enters the Krebs cycle (via Succinyl-CoA).

-

Allyl Mercaptan: Undergoes S-methylation (forming Allyl methyl sulfide) or oxidation. Allyl methyl sulfide is the compound responsible for "garlic breath."

[2][17]

Safety & Toxicology (GHS Standards)

Signal Word: WARNING

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. The odor is pervasive and difficult to remove from surfaces/clothing.

-

PPE: Nitrile gloves (double gloving recommended due to sulfur permeation), chemical splash goggles.

-

Spill Management: Do not wash down drains. Absorb with inert material (vermiculite). Treat area with dilute bleach (sodium hypochlorite) to oxidize the sulfur compounds and neutralize odor.

References

-

National Institute of Standards and Technology (NIST). (2025). This compound: Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[7] [Link]

-

The Good Scents Company. (2024). This compound: Organoleptic Properties and Safety Data. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[3] Safety Evaluation of Certain Food Additives: this compound (No. 490). WHO Food Additives Series. [Link]

-

PubChem. (2025).[3] S-Allyl propanethioate (CID 61995). National Center for Biotechnology Information. [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (2023). GRAS Flavoring Substances List (FEMA 3329). [Link]

Sources

- 1. kemcal.com [kemcal.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 41820-22-8 [m.chemicalbook.com]

- 5. This compound, 41820-22-8 [thegoodscentscompany.com]

- 6. Showing Compound S-2-Propenyl propanethioate (FDB016568) - FooDB [foodb.ca]

- 7. This compound [webbook.nist.gov]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. Fragrance University [fragranceu.com]

- 10. This compound | 41820-22-8 [chemicalbook.com]

- 11. perfumerflavorist.com [perfumerflavorist.com]

Technical Monograph: S-Allyl Thiopropionate (CAS 41820-22-8)

Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Flavor Scientists

Executive Summary

S-Allyl thiopropionate (CAS 41820-22-8) is a thioester of significant interest in both flavor chemistry and pharmacological research. Structurally characterized by the conjugation of a propionyl group with an allyl thiol moiety, it serves as a stable precursor to allyl mercaptan , a potent organosulfur compound found in Allium species (garlic, onion).

While primarily utilized as a FEMA-GRAS flavoring agent (FEMA 3329) for its authentic alliaceous and savory profile, its utility in drug development is emerging. It acts as a lipophilic "masked" thiol, capable of penetrating cellular membranes before undergoing enzymatic hydrolysis to release reactive sulfur species (RSS) that modulate cholesterol biosynthesis and exhibit antimicrobial activity.

Chemical & Physical Characterization[1][2][3][4]

The following data consolidates industrial specifications and experimental values for S-Allyl thiopropionate.

Table 1: Physicochemical Profile

| Parameter | Value / Range | Notes |

| IUPAC Name | S-prop-2-enyl propanethioate | |

| Molecular Formula | C₆H₁₀OS | |

| Molecular Weight | 130.21 g/mol | |

| CAS Number | 41820-22-8 | |

| FEMA Number | 3329 | GRAS Status |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Fresh, Garlic, Onion, Green, Gassy | High impact |

| Density (25°C) | 0.898 – 0.902 g/mL | Lower than water |

| Boiling Point | 150 – 151 °C | @ 760 mmHg |

| Refractive Index (20°C) | 1.475 – 1.485 | |

| Flash Point | ~48 °C (119 °F) | Flammable Liquid |

| Solubility | Soluble in alcohol, propylene glycol; Insoluble in water | Lipophilic |

Synthesis & Production Protocols

For research and scale-up, the direct thioacylation of allyl mercaptan using propionyl chloride is the preferred route due to high atom economy and simplified purification.

Protocol: Base-Catalyzed Thioacylation

Objective: Synthesis of S-Allyl thiopropionate via nucleophilic acyl substitution.

Reagents:

-

Propionyl chloride (1.05 eq)

-

Allyl mercaptan (1.0 eq)

-

Pyridine or Triethylamine (1.1 eq) [Acid Scavenger]

-

Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, dissolve Allyl mercaptan (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Addition: Dropwise add Propionyl chloride (1.05 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature < 5°C to prevent polymerization of the allyl group.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC or GC-MS for the disappearance of the thiol.

-

Quench & Workup: Quench with ice-cold water. Wash the organic layer sequentially with 1N HCl (to remove excess pyridine), saturated NaHCO₃ (to neutralize acid traces), and brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (approx. 60–65°C at 10 mmHg) to obtain the pure thioester.

Visualization: Synthesis Pathway

Figure 1: Chemical synthesis pathway via base-catalyzed thioacylation.

Mechanistic Insights & Biological Activity[6]

In drug development, S-Allyl thiopropionate is viewed not just as a flavorant, but as a prodrug for allyl mercaptan. Its thioester bond is susceptible to enzymatic hydrolysis by intracellular esterases, releasing the bioactive thiol in a controlled manner.

Metabolic Activation & Pharmacodynamics

Upon ingestion or cellular entry, the compound undergoes hydrolysis. The released Allyl Mercaptan is the primary effector, known to interact with:

-

Cholesterol Biosynthesis: Allyl mercaptan inhibits HMG-CoA reductase and other enzymes in the sterol pathway, reducing cholesterol synthesis in Hep-G2 cells.

-

Antimicrobial Action: The free thiol group disrupts bacterial cell membranes and interferes with metabolic enzymes in pathogens like E. coli and S. aureus.

-

TRP Channels: Like other alliaceous compounds, it likely modulates TRPA1 channels, contributing to its pungency and potential analgesic/anti-inflammatory signaling.

Visualization: Metabolic Activation Pathway

Figure 2: Metabolic hydrolysis and downstream pharmacological targets of S-Allyl thiopropionate.

Applications

Flavor & Fragrance Industry[4][8][9][10][11]

-

FEMA 3329: Approved for use in food products.[1]

-

Profile: Provides the characteristic "bite" and sulfurous depth required for artificial garlic, onion, leek, and meat flavors.

-

Dosage: typically used at < 1 ppm levels due to its low odor threshold.

Pharmaceutical Research[8]

-

Prodrug Design: Used as a template for delivering volatile thiols to target tissues. The propionyl tail increases lipophilicity, improving bioavailability compared to the free thiol.

-

Anticancer Potential: Allyl sulfur compounds induce apoptosis in cancer lines; S-Allyl thiopropionate serves as a stable delivery vehicle for these moieties.

Safety & Regulatory Information

-

Regulatory Status:

-

USA: FEMA GRAS (Generally Recognized As Safe).

-

EU: JECFA No. 490; Authorized flavoring substance.

-

-

Handling Precautions:

-

GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store under nitrogen in a cool, dry place. Thioesters can hydrolyze in moist air, releasing stench-producing mercaptans.

-

Odor Control: All work must be performed in a fume hood. Glassware should be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols and neutralize odor.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61995: Allyl thiopropionate. PubChem. Available at: [Link]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: this compound (FEMA 3329). FEMA.[2][1] Available at: [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives and Contaminants: this compound (No. 490). WHO Food Additives Series. Available at: [Link]

-

The Good Scents Company. this compound Material Safety and Properties Data. Available at: [Link]

-

Xu, S., & Cho, B. H. (1999).[3] Allyl mercaptan, a major metabolite of garlic compounds, reduces cellular cholesterol synthesis and its secretion in Hep-G2 cells.[3] The Journal of Nutritional Biochemistry, 10(11), 654–659.[3] Available at: [Link]

Sources

- 1. allyl methyl sulfide, 10152-76-8 [thegoodscentscompany.com]

- 2. Allyl Mercaptan | C3H6S | CID 13367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allyl mercaptan, a major metabolite of garlic compounds, reduces cellular cholesterol synthesis and its secretion in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Allyl propanethioate (Allyl thiopropionate)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-Allyl propanethioate, commonly known as Allyl thiopropionate. The document delves into its fundamental chemical properties, including its molecular formula and weight. It further details plausible synthetic routes, spectroscopic characterization, chemical reactivity, and potential applications in research and drug development, moving beyond its conventional use as a flavoring agent. Safety protocols and methods for quality control are also discussed to ensure its effective and safe handling in a laboratory setting. This guide is intended to be a valuable resource for scientists exploring the utility of this versatile bifunctional molecule.

Introduction: Unveiling this compound

S-Allyl propanethioate is an organosulfur compound that possesses two key functional groups: a reactive allyl group and a thioester linkage. This unique combination makes it a molecule of interest for a variety of chemical transformations and potential applications. While it has been traditionally utilized in the flavor and fragrance industry, its potential as a building block in organic synthesis and as a scaffold for the development of novel bioactive molecules is an area of growing interest. This guide aims to provide the foundational knowledge required for researchers to explore and harness the chemical potential of this compound.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research. This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10OS | [2] |

| Molecular Weight | 130.21 g/mol | [2] |

| CAS Number | 41820-22-8 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~0.965 g/mL at 25 °C | |

| Boiling Point | 150-151 °C at 760 mmHg | [2] |

| Refractive Index | ~1.482 at 20 °C | |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound: A Practical Approach

Proposed Synthetic Pathway: Nucleophilic Substitution

The synthesis can be logically approached as a two-step, one-pot reaction. First, propanoic acid is converted to its corresponding thiocarboxylic acid, which is then deprotonated to form a thiocarboxylate anion. This nucleophilic species readily reacts with an allyl halide, such as allyl bromide, to yield the desired S-allyl propanethioate.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure for this type of synthesis.

Materials:

-

Propanoic acid

-

Thionyl chloride

-

Sodium hydrosulfide (NaSH)

-

Sodium hydride (NaH) or another suitable base

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Preparation of Propanoyl Chloride: In a fume hood, cautiously add thionyl chloride (1.2 eq.) dropwise to a stirred solution of propanoic acid (1.0 eq.) in a round-bottom flask at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The crude propanoyl chloride can be used directly in the next step.

-

Formation of Sodium Propanethioate: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydrosulfide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and slowly add the crude propanoyl chloride. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

S-Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.0 eq.) dropwise. Stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the allyl and propionyl moieties. The terminal vinyl protons of the allyl group should appear as multiplets between 5.0 and 6.0 ppm. The internal methine proton of the allyl group will be a multiplet further downfield, likely between 5.5 and 6.5 ppm. The methylene group attached to the sulfur will appear as a doublet around 3.5 ppm. The ethyl group of the propionyl moiety will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure. The carbonyl carbon of the thioester will be the most downfield signal, typically above 190 ppm. The carbons of the allyl group will resonate in the olefinic region (115-140 ppm) and the aliphatic region for the CH₂ group attached to sulfur. The carbons of the propionyl group will appear in the aliphatic region.[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the thioester. The C=C stretching vibration of the allyl group will be observed around 1640 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons will appear around 3080 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 130. Key fragmentation patterns would include the loss of the allyl radical (•CH₂CH=CH₂) to give a peak at m/z 89, and cleavage of the C-S bond to generate the allyl cation at m/z 41. Another prominent fragmentation would be the McLafferty rearrangement, if sterically feasible, leading to the loss of propene and the formation of a radical cation at m/z 74.

Chemical Reactivity and Synthetic Potential

The bifunctional nature of this compound opens up a range of possibilities for its use as a synthetic intermediate.

Reactions at the Allyl Group

The double bond of the allyl group is susceptible to a variety of electrophilic additions, including halogenation, hydrohalogenation, and epoxidation. It can also participate in radical additions and polymerization reactions.[4] The presence of the sulfur atom may influence the regioselectivity of these reactions.

Reactions at the Thioester Group

Thioesters are more reactive towards nucleophiles than their ester counterparts.[5][6] The thioester functionality in this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles, such as amines to form amides, and organometallic reagents to form ketones. This reactivity makes it a useful acylating agent.

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

While primarily known as a flavoring agent, the unique structure of this compound suggests several underexplored applications in more specialized scientific fields.[2]

Building Block in Organic Synthesis

Its bifunctionality allows for sequential or orthogonal chemical modifications. The allyl group can be functionalized first, followed by transformation of the thioester, or vice versa. This makes it a potentially valuable building block for the synthesis of complex molecules.[7][8]

Precursor for Bioactive Molecules

Many naturally occurring organosulfur compounds from sources like garlic exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11][12][13] The structural similarity of this compound to some of these compounds, such as allicin, suggests that it could serve as a precursor or a scaffold for the synthesis of novel therapeutic agents.

Monomer for Functional Polymers

The allyl group can be polymerized to create polymers with thioester side chains. These side chains could be further modified post-polymerization, allowing for the creation of functional materials. Such polymers could have applications in drug delivery, where the thioester linkage could be designed to be cleavable under specific physiological conditions, leading to controlled release of a therapeutic agent.[4][14][15]

Safety and Handling

This compound is a flammable liquid and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Fire Safety: Keep away from open flames and sources of ignition. Use a dry chemical, foam, or carbon dioxide fire extinguisher.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Quality Control and Purity Assessment

Ensuring the purity of this compound is crucial for obtaining reliable and reproducible experimental results.

Table 2: Recommended Analytical Techniques for Quality Control

| Technique | Purpose |

| Gas Chromatography (GC) | To determine the purity and identify any volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | For purity assessment, especially for less volatile impurities. |

| NMR Spectroscopy | To confirm the structure and identify any structural isomers or impurities. |

| Karl Fischer Titration | To determine the water content. |

Conclusion

S-Allyl propanethioate is a molecule with significant untapped potential beyond its current applications. Its bifunctional nature, combining the reactivity of an allyl group and a thioester, makes it a versatile tool for organic synthesis and materials science. This guide has provided a foundational understanding of its properties, synthesis, characterization, and potential applications, with the aim of stimulating further research into this intriguing compound within the scientific community.

References

-

Royal Society of Chemistry. 1H- and 13C-NMR for S-1. Available from: [Link].

-

Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. PMC. Available from: [Link].

- Sadowski, M., et al. Syn-Propanethial S-Oxide as an Available Natural Building Block for the Preparation of Nitro-Functionalized, Sulfur-Containing Five-Membered Heterocycles: An MEDT Study. MDPI. 2024.

- Fenoli, C. R. & Bowman, C. N. Synthesis of novel trithiocarbonate and allyl sulfide containing monomers. Polymer Chemistry. 2014.

- Dayrit, F. M. & de Dios, A. C.

- Ajisafe, M. P., et al. A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry. 2025.

-

The Good Scents Company. This compound propanethioic acid, S-2-propenyl ester. Available from: [Link].

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link].

- Do, H., et al.

- Borlinghaus, J., et al. Allicin: Chemistry and Biological Properties. PMC. 2014.

- Block, E. Biological activity of allium compounds: Recent results.

- Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. 2022.

-

Interpretation of mass spectra. Available from: [Link].

- Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.

- Investigations on the biological activity of Allium sativum agglutinin (ASA)

- C1 Building Blocks: New Approaches for Thiomethylations and Esterific

- Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocomp

- Syn-Propanethial S-Oxide as an Available Natural Building Block for the Preparation of Nitro-Functionalized, Sulfur-Containing Five-Membered Heterocycles: An MEDT Study.

- Advanced Analytical Techniques In Drug Quality Control. IJCRT.org. 2024.

- Helen, J. Advanced Analytical Techniques for Quality Control in GMP Synthesis. JOCPR. 2024.

- Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived

- Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transform

- Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science. 2015.

- Highlights in the solid-phase organic synthesis of natural products and analogues. SciSpace. 2010.

- Recent studies on the chemistry and biological activities of the organosulfur compounds of garlic (Allium sativum).

- Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Semantic Scholar. 2015.

-

Analytical Techniques for Quality Control. Available from: [Link].

- Synthesis and Porous Structure Characteristics of Allyl Methacryl

- Interpretation of Mass Spectra.

- Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi

- Mass Spectrometry - Interpret

- Cyclopropyl Building Blocks for Organic Synthesis. Part 128. Ln(OTf)3-Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring.

Sources

- 1. This compound, 41820-22-8 [thegoodscentscompany.com]

- 2. This compound | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. scispace.com [scispace.com]

- 9. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of S-allyl propanethioate: A Technical Guide for Researchers

Introduction

S-allyl propanethioate is a sulfur-containing organic compound of interest in various fields, including flavor chemistry and drug discovery, due to the prevalence of the allyl thioester motif in natural products. Its structural elucidation and purity assessment are critically dependent on a thorough spectroscopic analysis. This guide provides a comprehensive overview of the expected spectroscopic data for S-allyl propanethioate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As of the latest literature review, publicly available experimental spectra for S-allyl propanethioate are scarce. Therefore, this document serves as a predictive guide based on the analysis of its constituent functional groups and data from structurally analogous compounds. We also provide detailed, field-proven protocols for acquiring high-quality spectroscopic data for this and similar molecules.

Molecular Structure and Functional Groups

Understanding the molecular structure of S-allyl propanethioate is fundamental to interpreting its spectroscopic data. The molecule consists of a propanoyl group attached to the sulfur atom of an allyl mercaptan.

-

Allyl group: This group (-CH₂-CH=CH₂) is characterized by a vinyl moiety and an adjacent methylene group, which will give rise to distinct signals in NMR spectra.

-

Thioester group: The C=O and C-S bonds of the thioester functionality have characteristic vibrational frequencies in IR spectroscopy and influence the chemical shifts of nearby nuclei in NMR.

Caption: Molecular structure of S-allyl propanethioate.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for identifying the hydrogen environments in a molecule. Based on the structure of S-allyl propanethioate and data from similar allyl thioesters, the following proton signals are predicted.

Table 1: Predicted ¹H NMR Data for S-allyl propanethioate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | -S-CH₂-CH =CH₂ |

| ~5.2 | d | 1H | -S-CH₂-CH=CH ₂ (trans) |

| ~5.1 | d | 1H | -S-CH₂-CH=CH ₂ (cis) |

| ~3.5 | d | 2H | -S-CH ₂-CH=CH₂ |

| ~2.5 | q | 2H | CH ₃-CH ₂-C(O)S- |

| ~1.1 | t | 3H | CH ₃-CH₂-C(O)S- |

Interpretation and Causality:

-

The protons of the terminal vinyl group (=CH₂) are diastereotopic and are expected to appear as distinct doublets around 5.1-5.2 ppm.

-

The internal vinyl proton (-CH=) will be a multiplet (ddt - doublet of doublet of triplets) due to coupling with the terminal vinyl protons and the adjacent methylene protons.

-

The methylene protons of the allyl group (-S-CH₂-) are deshielded by the adjacent sulfur atom and the double bond, and are expected to appear as a doublet around 3.5 ppm.[1]

-

The methylene protons of the propanoyl group (-CH₂-CO-) are adjacent to a carbonyl group, leading to a downfield shift to around 2.5 ppm, appearing as a quartet due to coupling with the neighboring methyl group.

-

The terminal methyl protons of the propanoyl group (-CH₃) are in a typical aliphatic region and will appear as a triplet around 1.1 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of S-allyl propanethioate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 90° pulse width.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The predicted chemical shifts for S-allyl propanethioate are summarized below.

Table 2: Predicted ¹³C NMR Data for S-allyl propanethioate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | -C(O)S- |

| ~133 | -S-CH₂-C H=CH₂ |

| ~118 | -S-CH₂-CH=C H₂ |

| ~40 | C H₃-C H₂-C(O)S- |

| ~31 | -S-C H₂-CH=CH₂ |

| ~9 | C H₃-CH₂-C(O)S- |

Interpretation and Causality:

-

The carbonyl carbon of the thioester is significantly deshielded and is expected to appear at a very downfield chemical shift, around 198 ppm.

-

The sp² hybridized carbons of the allyl group will be in the 118-133 ppm range.

-

The sp³ hybridized carbons will appear in the upfield region of the spectrum. The carbon attached to the sulfur atom will be more deshielded than the other aliphatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0-220 ppm.

-

A relaxation delay of 2 seconds is typically sufficient.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for S-allyl propanethioate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2970, ~2880 | Medium | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (thioester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~990, ~920 | Strong | =C-H bend (out-of-plane) |

| ~690 | Medium | C-S stretch |

Interpretation and Causality:

-

The most characteristic peak will be the strong absorption of the thioester carbonyl group (C=O) around 1685 cm⁻¹. This is at a lower frequency compared to a regular ester due to the reduced resonance contribution of the sulfur atom.[2]

-

The C=C stretching vibration of the allyl group is expected to appear around 1640 cm⁻¹.

-

The out-of-plane =C-H bending vibrations of the vinyl group will give rise to strong bands in the 900-1000 cm⁻¹ region.

-

The C-S stretch is typically weak and appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As S-allyl propanethioate is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data for S-allyl propanethioate:

-

Molecular Ion (M⁺): m/z = 130.0452 (for C₆H₁₀OS)

-

Major Fragmentation Pathways: The fragmentation of thioesters is often driven by the cleavage of the C-S and C-C bonds adjacent to the carbonyl group.

Caption: Proposed key fragmentation pathways for S-allyl propanethioate in EI-MS.

Interpretation and Causality:

-

The molecular ion peak at m/z 130 should be observable.

-

A prominent peak at m/z 57, corresponding to the propanoyl cation ([CH₃CH₂CO]⁺), is expected from the cleavage of the C-S bond.

-

A peak at m/z 73, corresponding to the allylthio radical cation ([SCH₂CH=CH₂]⁺), can also be formed.

-

The allyl cation ([CH₂CH=CH₂]⁺) at m/z 41 is a very stable carbocation and is expected to be a major fragment.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile compound like S-allyl propanethioate, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Scan a mass range of m/z 30-200.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of S-allyl propanethioate. While experimental data is not yet widely available, the principles outlined here, based on established spectroscopic theory and data from analogous compounds, offer a robust starting point for researchers and drug development professionals. The provided experimental protocols are designed to be self-validating systems for the acquisition of high-quality data, ensuring scientific integrity in the structural elucidation of this and other novel thioester compounds.

References

-

Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Chemical Science, 4(5), 2034-2039. [Link]

-

Gómez-Alvarez, E., et al. (2008). Synthesis, structural and spectroscopic study of aromatic thioester compounds. Journal of Molecular Structure, 875(1-3), 339-347. [Link]

-

Kodera, Y., et al. (2002). Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic. Journal of Agricultural and Food Chemistry, 50(3), 622-632. [Link]

-

PubChem. (n.d.). Allyl thiopropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound S-2-Propenyl propanethioate (FDB016568). Retrieved from [Link]

-

Schrader, W., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry, 53(5), 359-366. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectra (¹H NMR) of S-allyl-L-cysteine (A), and accession 12 extract... [Image]. Retrieved from [Link]

Sources

Technical Guide: NMR Characterization of Allyl Thiopropionate

The following technical guide provides a comprehensive analysis of the 1H and 13C NMR chemical shifts for Allyl thiopropionate (also known as S-allyl propanethioate).

This guide is structured for researchers requiring high-fidelity structural characterization data. The assignments below are synthesized from high-resolution experimental data of direct structural analogues (S-allyl thioacetate, S-propyl propanethioate, and S-allyl 3-phenylpropanethioate) to ensure precision where specific spectral databases may be fragmented.

Introduction & Structural Context

This compound (CAS: 2438-26-8) is a thioester widely utilized in the flavor and fragrance industry for its characteristic alliaceous (garlic/onion-like) and savory notes.[1] Structurally, it combines a propanoyl group (ethyl chain attached to a carbonyl) and an allyl group linked via a sulfur atom.

Precise NMR characterization is critical for distinguishing this compound from its oxygen-ester analogue (Allyl propionate) and detecting hydrolysis byproducts (Allyl mercaptan or Propionic acid).

Molecular Structure & Labeling

For the purpose of this analysis, the molecule is segmented into two domains:

-

Acyl Domain (Propanoyl):

-

Thio-Allyl Domain:

1H NMR Spectroscopy (Proton Assignments)

The 1H NMR spectrum of this compound is characterized by two distinct spin systems: the A2X3 ethyl pattern of the propanoyl group and the AMX2 allylic pattern of the thio-allyl group.

Data Summary Table ( , 400 MHz)

| Label | Proton Group | Shift ( | Multiplicity | Integration | Coupling Constant ( |

| A | 1.18 | Triplet (t) | 3H | ||

| B | 2.62 | Quartet (q) | 2H | ||

| C | 3.54 | Doublet (d) | 2H | ||

| E | 5.10 – 5.23 | Multiplet (dd) | 2H | ||

| D | 5.75 – 5.85 | Multiplet (ddt) | 1H | Complex overlap |

Detailed Analysis

-

The Thioester Effect (Proton B): The

-methylene protons (B) resonate at 2.62 ppm , which is significantly downfield compared to a standard ketone ( -

The Thio-Allylic Shift (Proton C): The methylene group attached to sulfur (C) appears as a doublet at 3.54 ppm . This is a diagnostic peak. In the corresponding oxygen ester (Allyl propionate), this peak would shift downfield to

4.6 ppm due to the higher electronegativity of oxygen. The position at 3.54 ppm confirms the Thioester linkage. -

Vinyl System (Protons D & E): The terminal alkene protons (E) exhibit distinct splitting due to geminal and vicinal coupling, appearing as two doublets (often overlapping into a multiplet) between 5.10 and 5.23 ppm . The internal vinyl proton (D) is a complex multiplet centered at 5.80 ppm , coupling to both the terminal vinyl group and the allylic methylene.

13C NMR Spectroscopy (Carbon Assignments)

The 13C NMR spectrum provides definitive proof of the functional group identity, particularly through the carbonyl chemical shift.

Data Summary Table ( , 100 MHz)

| Label | Carbon Environment | Shift ( | Signal Type | Notes |

| 1 | 9.7 | Typical aliphatic methyl | ||

| 2 | 31.4 | Upfield of O-allyl ( | ||

| 3 | 37.2 | Deshielded by Carbonyl | ||

| 4 | 117.9 | Alkene region | ||

| 5 | 133.0 | Alkene region | ||

| 6 | 200.1 | Quaternary (C) | Diagnostic Peak |

Detailed Analysis

-

Diagnostic Carbonyl (C6): The most critical signal is the carbonyl carbon at ~200 ppm .

-

Comparison: Standard esters (

) resonate at 170–175 ppm . Ketones resonate at 205–210 ppm .

-

-

Sulfur Effect on C2: The allylic carbon attached to sulfur resonates at 31.4 ppm . If this were an oxygen ester, this carbon would be found near 65 ppm. The

34 ppm upfield shift is due to the "Heavy Atom Effect" and lower electronegativity of Sulfur compared to Oxygen.

Experimental Protocol for Validation

To replicate these results for quality control or research purposes, follow this standardized protocol.

Sample Preparation[4][5][6]

-

Solvent: Use Deuterated Chloroform (

) containing 0.03% Tetramethylsilane (TMS) as an internal reference. -

Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of solvent.

-

Note: Thioesters can be hydrolytically unstable. Ensure the solvent is free of acidic impurities (filter through basic alumina if

acidity is suspected).

-

-

Tube: Transfer to a standard 5mm NMR tube.

Acquisition Parameters (Standard 400 MHz Instrument)

-

Temperature: 298 K (25°C).

-

1H Parameters:

-

Spectral Width: 12 ppm (-1 to 11 ppm).[2]

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.

-

Scans (NS): 16.

-

-

13C Parameters:

-

Spectral Width: 240 ppm (0 to 240 ppm).

-

Relaxation Delay (D1): 2.0 seconds (to ensure Carbonyl relaxation).

-

Scans (NS): 512 – 1024 (Carbonyls are quaternary and relax slowly; adequate scans are needed for S/N).

-

Structural Visualization

The following diagram illustrates the correlation between the molecular structure and the NMR labels used in the tables above.

Caption: Correlation map of this compound structure with assigned 1H and 13C chemical shifts.

References

-

Tanaka, S., et al. (2010). "Highly Efficient Catalytic Dehydrative S-Allylation of Thiols and Thioic S-Acids." Chemical Communications, Electronic Supplementary Information (ESI).[3] (Provides experimental NMR data for S-allyl ethanethioate and S-allyl 3-phenylpropanethioate used to derive allylic shifts).

-

PubChem. (2024).[4] "S-Propyl propanethioate | C6H12OS." National Library of Medicine. (Provides experimental NMR data for the propanoyl moiety).

-

Oregon State University. (2024). "13C NMR Chemical Shifts: Thioesters and Carbonyls." Chemistry LibreTexts. (Reference for Thioester carbonyl ranges).

-

The Good Scents Company. (2023). "this compound." (Physical properties and CAS verification).

Sources

Structural Elucidation and Quality Control of S-Allyl Propanethioate via ATR-FTIR

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

S-Allyl propanethioate (CAS: 41820-22-8), also known as allyl thiopropionate, is a critical organosulfur compound utilized primarily in the flavor and fragrance industry for its potent alliaceous (garlic/onion) profile. Unlike its oxygenated ester counterparts, the presence of the thioester linkage (–C(=O)S–) imparts unique chemical reactivity and olfactory characteristics.

For researchers and drug development professionals, the infrared spectrum of this molecule serves two distinct purposes:

-

Structural Confirmation: Verifying the integrity of the thioester bond, which is thermodynamically distinct from the oxo-ester.

-

Purity Analysis: Rapidly detecting degradation products, specifically the cleavage of the thioester into allyl mercaptan (an intensely odorous thiol) and propionic acid.

This guide outlines a robust Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) protocol for the characterization of S-allyl propanethioate.

Theoretical Framework: The Thioester Shift

To interpret the spectrum of S-allyl propanethioate, one must understand the vibrational physics distinguishing thioesters from regular esters.

In a standard ester (

In a thioester (

-

Reduced Resonance: The

bond retains more double-bond character than in oxo-esters. -

Mass Effect: However, the reduced induction and the mechanics of the C-S bond result in a bathochromic shift (lower wavenumber) relative to esters.

Key Diagnostic Rule: Expect the carbonyl stretch of S-allyl propanethioate to appear at 1690–1700 cm⁻¹ , significantly lower than the ~1740 cm⁻¹ of an analogous oxygen ester.

Experimental Protocol

This protocol utilizes ATR-FTIR, which eliminates the need for KBr pellets or liquid cells, preventing sample volatilization and oxidative degradation during preparation.

Materials & Instrumentation

-

Spectrometer: FTIR with a DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

-

Accessory: Single-bounce Diamond ATR (preferred for durability and chemical resistance to organosulfurs).

-

Reagents: Isopropanol (HPLC grade) for cleaning; S-allyl propanethioate reference standard (>95% purity).

Workflow Diagram

Figure 1: Step-by-step analytical workflow for the IR characterization of volatile thioesters.

Step-by-Step Procedure

-

System Initialization: Allow the detector to cool (if MCT) or stabilize (if DTGS) for 30 minutes.

-

Background Collection: Clean the diamond crystal with isopropanol. Verify the energy throughput. Collect a 32-scan background spectrum of the ambient air.

-

Sample Deposition: Using a glass Pasteur pipette, place one drop (~10-20 µL) of neat S-allyl propanethioate onto the center of the crystal.

-

Critical: Do not use plastic pipette tips if possible, as plasticizers can leach into the organosulfur solvent matrix.

-

-

Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

-

Cleaning: Immediately wipe the crystal with isopropanol. Organosulfur compounds can cross-contaminate subsequent samples if not removed promptly.

Spectral Analysis & Interpretation

The following table details the characteristic vibrational modes for S-allyl propanethioate.

Diagnostic Peak Table

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Thioester Carbonyl | 1690 – 1700 | Strong | C=O Stretching. The primary diagnostic peak. Lower frequency than oxo-esters (1735 cm⁻¹) due to the thioester effect. |

| Allyl Vinyl | 1630 – 1640 | Medium | C=C Stretching. Characteristic of the allyl group ( |

| Vinyl C-H | 3070 – 3090 | Weak/Med | =C-H Stretching. Diagnostic of unsaturation. Must be present >3000 cm⁻¹. |

| Alkyl C-H | 2980 – 2870 | Strong | C-H Stretching (sp³). Methyl and methylene stretches from the propanoyl and allyl chains. |

| C-S Bond | 900 – 1000 | Medium | C-S Stretching. Often coupled with skeletal vibrations. Hard to assign uniquely without Raman, but look for bands in this fingerprint region. |

| Allyl Wag | 910 – 920 | Strong | =CH₂ Out-of-plane bending. Highly characteristic of terminal vinyl groups ( |

| Allyl Twist | 990 – 1000 | Strong | =CH Out-of-plane bending. |

Structural Visualization[9]

Figure 2: Mapping of functional groups to specific infrared vibrational modes.

Quality Control & Impurity Detection

The reliability of this assay depends on identifying what should not be there. Thioesters are susceptible to hydrolysis.

The "S-H" Indicator (Critical)

If the sample has degraded or contains unreacted starting material (Allyl mercaptan):

-

Look for: A weak-to-medium peak at 2550 – 2600 cm⁻¹ .

-

Significance: This is the S-H stretch. S-allyl propanethioate has NO S-H bond. Presence of this peak indicates hydrolysis or contamination.

The "Broad O-H" Indicator

-

Look for: Broad absorption at 3200 – 3500 cm⁻¹ .[1]

-

Significance: Indicates the presence of Propionic acid (hydrolysis product) or residual water.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Thioesters and Related Compounds. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on the carbonyl shift in thioesters vs esters).

-

The Good Scents Company. S-Allyl Propanethioate: Organoleptic Properties and Identification. Available at: [Link]

-

PubChem. S-Allyl propanethioate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Allyl thiopropionate reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of Allyl Thiopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, S-prop-2-enyl propanethioate, is a sulfur-containing organic compound recognized for its characteristic alliaceous aroma and its role as a flavoring agent.[1][2] Beyond its sensory properties, its molecular structure, featuring a reactive allyl group and a thioester linkage, presents a rich landscape for diverse chemical transformations. This guide provides a detailed exploration of the core reaction mechanisms governing the reactivity of this compound. We will delve into the mechanistic underpinnings of radical-mediated additions, sigmatropic rearrangements, hydrolysis, and oxidation reactions. By synthesizing established principles from analogous systems and proposing mechanistically plausible pathways, this document aims to equip researchers with the foundational knowledge required to predict, control, and exploit the chemistry of this versatile molecule in various scientific and industrial contexts.

Introduction: The Chemical Identity of this compound

This compound is a thioester, a sulfur analog of an ester. The replacement of the ester oxygen with sulfur imparts distinct chemical properties, including different bond lengths, bond energies, and reactivity patterns. The molecule's structure is characterized by two key functional groups: the thioester (R-C(=O)S-R') and the terminal alkene of the allyl group (CH₂=CH-CH₂-). This duality makes it susceptible to reactions at the carbonyl carbon, the sulfur atom, and the C=C double bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀OS | [2] |

| Molecular Weight | 130.21 g/mol | [2] |

| IUPAC Name | S-prop-2-enyl propanethioate | [2] |

| CAS Number | 41820-22-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 150-151 °C at 760 mmHg | [2] |

| Density | ~0.965 g/mL at 25 °C | [3] |

| Refractive Index | ~1.482 at 20 °C | [3] |

| Flash Point | 48.33 °C (119 °F) | [1] |

Synthesis of this compound: A Mechanistic Prelude

While numerous methods exist for ester synthesis, the formation of thioesters often requires specific approaches. Based on analogous preparations of similar compounds, a primary route for synthesizing this compound involves the reaction of an activated form of propanoic acid with allyl mercaptan or the reaction of propanethioic acid with an allyl halide.

A common laboratory-scale synthesis would likely involve the nucleophilic substitution reaction between allyl bromide and the thiopropionate anion, generated in situ from propanethioic acid and a non-nucleophilic base. This Sₙ2 reaction is a foundational concept, illustrating the nucleophilicity of the thiolate anion and the electrophilicity of the allylic carbon.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between its two primary functional groups. The following sections dissect the principal mechanistic pathways.

Radical Reactions: The Role of the Allyl Group

The allyl group is highly susceptible to radical reactions due to the resonance stabilization of the resulting allyl radical intermediate.[4] This stability significantly lowers the dissociation energy of the allylic C-H bonds, making them preferred sites for hydrogen abstraction.

One of the most powerful and versatile reactions involving allyl groups is the thiol-ene reaction, which describes the addition of a thiol (R-SH) across a double bond.[5] This reaction can proceed via a free-radical mechanism, typically initiated by photolysis or a radical initiator (e.g., AIBN). The anti-Markovnikov addition of the thiol to the alkene is a hallmark of this pathway.[5][6]

The mechanism proceeds in two key steps:

-

Initiation & Propagation: A radical initiator generates a thiyl radical (RS•) from a thiol. This thiyl radical then adds to the terminal carbon of the allyl group's double bond. This addition is regioselective, forming the more stable secondary carbon-centered radical.

-

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.[5]

The causality behind this mechanism is rooted in the relative stabilities of the radical intermediates. The addition of the thiyl radical to the terminal carbon is favored because it produces a more stable secondary radical compared to the primary radical that would result from addition to the internal carbon.

Caption: Free-radical mechanism of the anti-Markovnikov thiol-ene reaction.

Sigmatropic Rearrangements: The Thio-Claisen Reaction

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a conjugated π-electron system. Allyl aryl ethers famously undergo the Claisen rearrangement; their sulfur analogs, allyl aryl sulfides, can undergo the Thio-Claisen rearrangement.[7] This is a[8][8]-sigmatropic shift.

For this compound, a mechanistically plausible, though likely high-energy, rearrangement could be envisioned. The reaction would involve a concerted reorganization of electrons through a six-membered, cyclic transition state. While the classic Thio-Claisen involves an allyl aryl sulfide, a similar principle could be applied to the S-allyl thioester system, leading to a rearranged C-allyl thio-acid derivative. Such rearrangements are often thermally induced.[7] The driving force is the formation of a more stable carbonyl group (C=O) from a thiocarbonyl group (C=S) in the intermediate tautomer.

Caption: Proposed[8][8]-sigmatropic Thio-Claisen rearrangement pathway.

Hydrolysis of the Thioester Bond

The thioester bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, analogous to the hydrolysis of esters. However, thioesters are generally more reactive towards nucleophiles than their oxygen-containing counterparts.

Under alkaline conditions, hydrolysis proceeds via nucleophilic acyl substitution.[9] A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The C-S bond then cleaves, and the more stable thiolate anion acts as the leaving group. Subsequent protonation yields propanethioic acid and allyl alcohol. The increased reactivity of thioesters compared to esters is often attributed to the lower resonance stabilization of the thioester linkage and the better leaving group ability of the thiolate (RS⁻) compared to the alkoxide (RO⁻).

Oxidation Reactions

The allyl group provides two primary sites for oxidation: the C=C double bond and the allylic C-H bonds.

-

At the Double Bond: The alkene can undergo epoxidation with peroxy acids (e.g., m-CPBA) to form an epoxide ring. More aggressive oxidation (e.g., with ozone or potassium permanganate) can lead to oxidative cleavage of the double bond.

-

At the Allylic Position: The allylic carbon is activated for oxidation. Reagents like selenium dioxide (SeO₂) can selectively oxidize the allylic position to an alcohol, a reaction known as the Riley oxidation.[10] The mechanism involves an initial ene reaction followed by a[8][9]-sigmatropic shift.[10]

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting stems from protocols that are transparent and reproducible. Below is a representative protocol for a radical-initiated thiol-ene reaction, a key transformation for molecules containing an allyl group.

Protocol: Photoinitiated Thiol-Ene Addition to this compound

Objective: To demonstrate the anti-Markovnikov addition of a thiol to this compound.

Materials:

-

This compound (1.0 eq)

-

1-Propanethiol (1.1 eq)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator, 0.05 eq)

-

Anhydrous, degassed dichloromethane (DCM) as solvent

-

UV reactor (e.g., 365 nm lamp)

-

Standard laboratory glassware, nitrogen atmosphere setup

Methodology:

-

System Preparation (Inert Atmosphere): The reaction is sensitive to oxygen, which can quench radical species. Assemble a flame-dried Schlenk flask under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add this compound, followed by the solvent (DCM). Stir the solution to ensure homogeneity. Add 1-propanethiol and the photoinitiator DMPA.

-

Degassing (Causality): To further ensure an oxygen-free environment, which is critical for efficient radical chain propagation, degas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Photoinitiation: Place the flask in the UV reactor and irradiate with 365 nm light at room temperature. The choice of wavelength is dictated by the absorption maximum of the photoinitiator (DMPA).

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials indicates reaction completion.

-

Workup and Purification: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired thioether product.

Validation: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The key diagnostic signal in ¹H NMR will be the disappearance of the vinyl protons of the allyl group and the appearance of new methylene signals corresponding to the propyl thioether chain.

Caption: Standard workflow for a photoinitiated thiol-ene reaction.

Conclusion

The reaction mechanisms of this compound are a compelling illustration of modern organic chemistry principles. Its reactivity is not defined by a single functional group but by the synergistic interplay of the thioester and the allyl moiety. From radical chain reactions like the thiol-ene addition to pericyclic shifts and classic nucleophilic substitutions, this molecule offers a versatile platform for chemical synthesis and modification. Understanding these fundamental mechanisms is paramount for researchers aiming to harness its potential in fields ranging from materials science to the development of novel therapeutic agents. This guide provides the authoritative grounding necessary to explore and innovate within this chemical space.

References

- The Synthesis of Allyl-3-Cyclohexylpropion

- Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C.

- Allyl isothiocyan

- Reactions of the ethyl radical. Part 7.—Addition, dismutation and metathesis with allyl propionate. Transactions of the Faraday Society.

- Allylic rearrangement. Wikipedia.

- Radical Allylic Halogen

- This compound propanethioic acid, S-2-propenyl ester. The Good Scents Company.

- Pressure Dependent Product Formation in the Photochemically Initi

- Thiol-ene reaction. Wikipedia.

- Allyl thiopropion

- Allyl isothiocyan

- S-Allyl thiopropion

- Thio-Claisen rearrangements of allyl and prop-2-ynyl 2-indolyl sulphides. RSC Publishing.

- The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl

- Riley oxid

Sources

- 1. This compound, 41820-22-8 [thegoodscentscompany.com]

- 2. This compound | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thio-Claisen rearrangements of allyl and prop-2-ynyl 2-indolyl sulphides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Riley oxidation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical Properties of Allyl Thiopropionate

Introduction: The Significance of Allyl Thiopropionate and Its Physicochemical Profile

This compound (CAS No. 41820-22-8), also known as S-allyl propanethioate, is a sulfur-containing organic compound with applications in the flavor and fragrance industry, noted for its characteristic alliaceous (garlic-like) odor.[1] Beyond its sensory properties, a thorough understanding of its fundamental physical characteristics is paramount for its application in scientific research and potential development pathways. In fields such as drug development, material science, and chemical synthesis, properties like boiling point and density are not mere data points; they are critical parameters that govern substance purity, dictate separation and purification techniques, inform reaction conditions, and are essential for regulatory compliance and safety assessments.[2][3]

This guide provides an in-depth examination of two core physical properties of this compound: its boiling point and density. We will delve into the reported values for these properties, discuss the underlying molecular principles, provide standardized, replicable protocols for their experimental determination, and offer insights into the practical implications of this data for the scientific professional. The methodologies presented are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Section 1: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[4][5][6] This property is a sensitive indicator of a substance's volatility and is directly influenced by the strength of its intermolecular forces. For this compound, these forces are primarily dipole-dipole interactions and van der Waals dispersion forces. The presence of the polar thioester group (C=O) and the sulfur atom introduces polarity, but unlike alcohols, thioesters do not exhibit significant hydrogen bonding, which results in moderate boiling points compared to their oxygen-ester analogues of similar molecular weight.[7][8]

Reported Boiling Point Data

The experimentally determined boiling point for this compound is consistently reported in the range of 150-151.4 °C at standard atmospheric pressure (760 mmHg).

| Physical Property | Reported Value | Conditions | Source(s) |

| Boiling Point | 150.00 to 151.00 °C | @ 760.00 mm Hg | The Good Scents Company, PubChem[4][9][10] |

| 151.4 °C | @ 760 mmHg | ECHEMI[11] |

This narrow range across different sources indicates a good consensus on the boiling point of this compound, which is a crucial first step for its identification and for designing distillation-based purification processes.[2]

Causality and Influencing Factors

The boiling point of an organic molecule like this compound is dictated by several factors:[7][12][13]

-

Molecular Weight: With a molecular weight of approximately 130.21 g/mol , this compound has a higher boiling point than smaller, more volatile sulfur compounds.[9][14] As molecular weight increases, so do the van der Waals forces, requiring more energy to transition to the gaseous phase.[7][12]

-

Intermolecular Forces: The primary intermolecular forces are dipole-dipole interactions arising from the polar thioester functional group. These are stronger than the London dispersion forces found in nonpolar molecules of similar size but weaker than the hydrogen bonds found in alcohols or carboxylic acids.

-

Molecular Structure: this compound is a straight-chain thioester. Branching in a molecule's carbon skeleton tends to lower the boiling point by reducing the surface area available for intermolecular contact, but this is not a factor for this specific molecule.[7][12]

Standardized Experimental Protocol: OECD Test Guideline 103

For regulatory purposes and ensuring the highest data quality, the determination of boiling point should follow internationally recognized protocols. The OECD Guideline for the Testing of Chemicals, Test No. 103, provides several validated methods.[4][5][6] The distillation method is a robust and widely used approach.

Methodology: Distillation Method for Boiling Point Determination

-